
5-Chloro-2-(nicotinamido)benzoic acid
Overview
Description
5-Chloro-2-(nicotinamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and a nicotinamido group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(nicotinamido)benzoic acid typically involves the introduction of the nicotinamido group to a chloro-substituted benzoic acid. One common method is the reaction of 5-chloro-2-nitrobenzoic acid with nicotinamide under suitable conditions. The reaction may involve the reduction of the nitro group to an amine, followed by acylation with nicotinic acid or its derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine.
Acylation Reactions: The amine group can be acylated to form amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(nicotinamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(nicotinamido)benzoic acid involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of a nicotinamido group.
5-Chloro-2-nitrobenzoic acid: Another related compound with a nitro group at the 2-position.
Nicotinamide: Shares the nicotinamido group but lacks the benzoic acid core.
Uniqueness
5-Chloro-2-(nicotinamido)benzoic acid is unique due to the combination of the chloro and nicotinamido groups on the benzoic acid core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-chloro-2-(pyridine-3-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPIDKIYMTIDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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